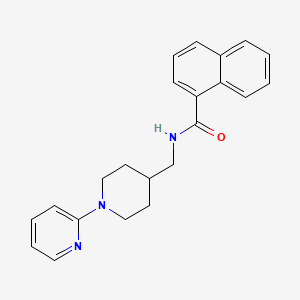![molecular formula C10H12ClN3O B2983510 Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride CAS No. 2253632-90-3](/img/structure/B2983510.png)
Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . They have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .
Synthesis Analysis
Spirocyclic compounds have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties . Many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
Spiro compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have been used in the synthesis of amino acids, alkaloids, and toxoids .Physical And Chemical Properties Analysis
Spiro compounds are typically organic compounds that present a twisted structure of two or more rings . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Researchers have developed novel synthetic routes to create various spiro compounds, including spiro oxazolidinediones and spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s. These methods often involve cascade reactions, microwave-assisted approaches, and catalyst-free, multicomponent syntheses, highlighting the chemical versatility and potential for creating complex structures efficiently (Zhou et al., 2022), (Maloo et al., 2016).
Biological Activities and Pharmacological Applications
Several studies have focused on evaluating the biological activities of spiro compounds, including their roles as aldose reductase inhibitors, substance P inhibitors, and antibacterial agents. These activities suggest potential therapeutic applications in treating conditions such as diabetes complications, pain management, and bacterial infections (Malamas & Hohman, 1994), (Barrow & Sun, 1994).
Exploration of Chemical Properties
Research has also been directed towards understanding the chemical properties of spiro compounds, such as their photo- and thermochromic properties, reaction mechanisms, and regioselectivity in various chemical reactions. These studies contribute to a deeper understanding of the reactivity and potential applications of spiro compounds in materials science and synthetic chemistry (Komissarov et al., 1997).
Antioxidant Studies
Spiro compounds have been evaluated for their antioxidant activities, with some showing promising results in scavenging free radicals. This opens up possibilities for their use in developing treatments or supplements to combat oxidative stress-related diseases (Patel et al., 2022).
Mecanismo De Acción
Target of Action
Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride, also known as EN300-6730281, is a complex compound with a unique structure. The primary targets of this compound are currently unknown. Spiro heterocycles, a class of compounds to which en300-6730281 belongs, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as en300-6730281, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that EN300-6730281 may interact with its targets in a highly specific manner.
Biochemical Pathways
Spiro[azetidine-2,3’-indole]-2’,4(1’h)-dione derivatives, which are structurally similar to en300-6730281, have shown antibacterial and antifungal activities . This suggests that EN300-6730281 may affect pathways related to bacterial and fungal growth and proliferation.
Result of Action
Given the antibacterial and antifungal activities of structurally similar compounds , it is possible that EN300-6730281 may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c14-9-7-3-1-2-4-8(7)12-10(13-9)5-11-6-10;/h1-4,11-12H,5-6H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLPFAHTUAKRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)NC3=CC=CC=C3C(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
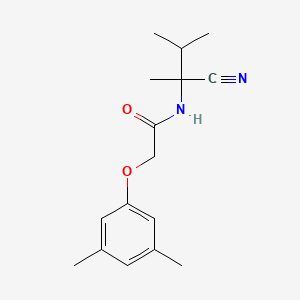
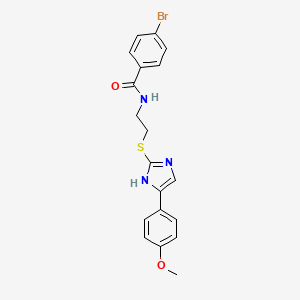
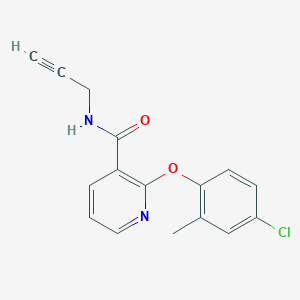
![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)

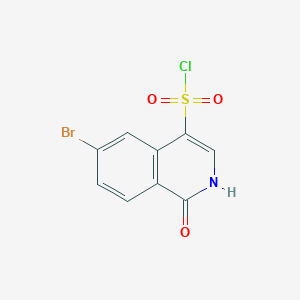

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
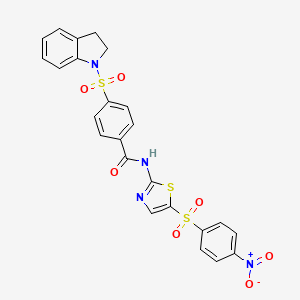
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)
